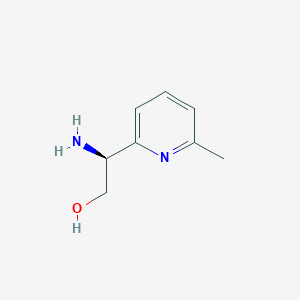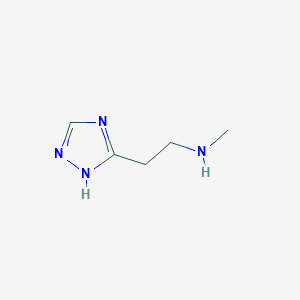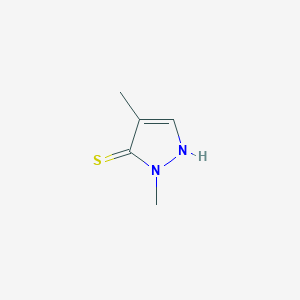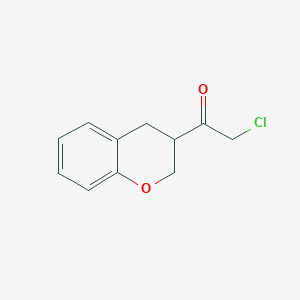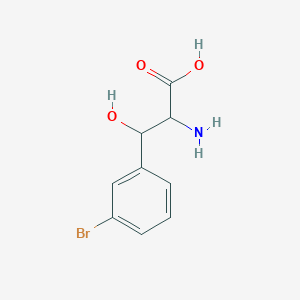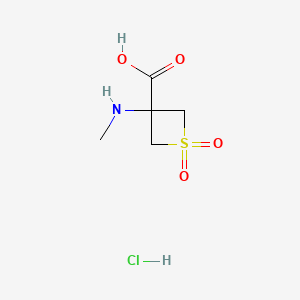
3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride is a synthetic organic compound with a unique structure that includes a thietane ring, a methylamino group, and a carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the thietane ring, followed by the introduction of the methylamino group and the carboxylic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride include other thietane derivatives and compounds with similar functional groups, such as:
- 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
- 3-(ethylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride
- 3-(methylamino)-1,1-dioxo-1lambda6-thietane-2-carboxylic acid hydrochloride
Uniqueness
The uniqueness of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different research applications and a valuable tool for the development of new chemical entities.
Propriétés
Formule moléculaire |
C5H10ClNO4S |
|---|---|
Poids moléculaire |
215.66 g/mol |
Nom IUPAC |
3-(methylamino)-1,1-dioxothietane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4S.ClH/c1-6-5(4(7)8)2-11(9,10)3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
Clé InChI |
YBYMZOKZPIKGJC-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CS(=O)(=O)C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


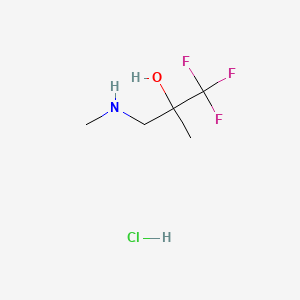
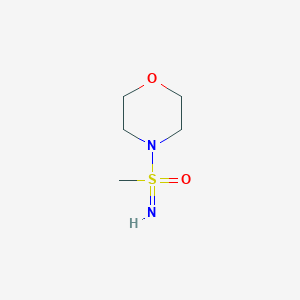
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
